N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride
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Overview
Description
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C20H27ClN2S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride typically involves the reaction of phenothiazine with N,N-diethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The industrial production process also includes purification steps, such as crystallization and filtration, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives.
Scientific Research Applications
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as schizophrenia and other psychiatric disorders.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)-2-butyn-1-amine, maleate salt: A similar compound with a different substitution pattern on the phenothiazine ring.
N,N-diethyl-4-phenothiazin-10-yl-butan-1-amine: The base form of the hydrochloride salt.
Uniqueness
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications compared to its similar compounds .
Properties
IUPAC Name |
N,N-diethyl-4-phenothiazin-10-ylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S.ClH/c1-3-21(4-2)15-9-10-16-22-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)22;/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACDMYRPWBYJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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